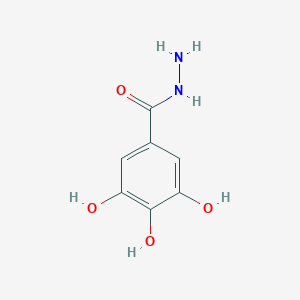

3,4,5-Trihydroxybenzhydrazide

Description

Historical Context and Discovery in Chemical Literature

While a definitive date for the initial discovery of 3,4,5-Trihydroxybenzhydrazide is not prominently documented, its synthesis is well-established in chemical literature as a derivative of gallic acid, a naturally occurring phenolic compound found in numerous plants. nih.govnih.govsemanticscholar.org The common and recurring method for its preparation involves the reaction of a gallic acid ester, such as methyl gallate or ethyl gallate, with hydrazine (B178648) hydrate (B1144303). ekb.egnih.govmdpi.comcore.ac.ukrsc.org

The synthesis process is typically carried out by refluxing the gallic acid ester with hydrazine hydrate in a solvent like ethanol (B145695). nih.govmdpi.comrsc.org For instance, one described method involves refluxing methyl 3,4,5-trihydroxybenzoate (B8703473) with hydrazine hydrate and methanol (B129727) for several hours, resulting in the precipitation of 3,4,5-trihydroxybenzohydrazide as a white solid. mdpi.comcore.ac.uk More recent approaches have explored greener synthesis methods, such as microwave-assisted, solvent-free procedures directly from gallic acid, which can reduce reaction times and the use of hazardous solvents. echemcom.comechemcom.comresearchgate.net The compound's history is thus intrinsically linked to the chemistry of gallic acid and the broader family of hydrazide compounds.

Significance within the Benzhydrazide Class of Compounds

The significance of this compound within the benzhydrazide class stems primarily from its role as a versatile synthetic precursor. Benzhydrazides are a class of compounds recognized for their wide range of biological activities and their utility as intermediates in drug discovery. umsha.ac.irnih.gov this compound is particularly notable because it incorporates the 3,4,5-trihydroxyphenyl moiety from gallic acid, a group well-known for its strong antioxidant properties. nih.govmdpi.com

Its primary role in academic research is as a key building block for synthesizing more elaborate molecules, most commonly through condensation reactions. The hydrazide group (-CONHNH₂) readily reacts with aldehydes and ketones to form hydrazones, also known as Schiff bases. nih.govmdpi.comajol.info This straightforward synthetic accessibility allows researchers to create extensive libraries of derivative compounds. These derivatives, such as pyrazoles, oxadiazoles, and various Schiff bases, are then investigated for a wide array of potential biological applications, including antimicrobial, anticancer, and antioxidant activities. nih.govmdpi.comchemmethod.comscispace.comchemmethod.com Therefore, this compound serves as a critical molecular scaffold, enabling the fusion of the biologically important galloyl group with other pharmacologically active chemical structures.

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is overwhelmingly focused on its use as an intermediate in the synthesis of novel derivatives with potential therapeutic applications. The compound itself is rarely the end-point of studies; instead, it is the starting point for creating structurally diverse molecules.

A major trend involves synthesizing Schiff bases and other hydrazone derivatives and screening them for biological activity. These studies often report that the resulting compounds exhibit significant effects, which are attributed to the combination of the galloyl moiety and the appended chemical group. For example, research has demonstrated that derivatives of this compound possess notable antiproliferative activity against various human cancer cell lines, including ovarian, breast, and colon cancer cells. nih.govresearchgate.net In some studies, the parent galloyl hydrazide itself showed greater antiproliferative activity than its more complex derivatives. nih.gov

Another significant area of investigation is the antimicrobial potential of its derivatives. chemmethod.comchemmethod.comresearchgate.netresearchgate.net Newly synthesized pyrazole (B372694) derivatives, for instance, have shown good to excellent efficacy against pathogenic bacteria. chemmethod.comchemmethod.com Similarly, other derivatives have been evaluated for antioxidant and enzyme-inhibiting properties, such as the inhibition of urease and acetylcholinesterase, which are targets for treating certain diseases. mdpi.comcore.ac.uk

Beyond pharmacology, emerging research has explored its application in materials science. One study synthesized this compound and evaluated it as an additive for natural rubber composites, finding that it could be recommended as a secondary accelerator and antioxidant for rubber. ekb.eg This indicates a diversification of the research interest in this compound beyond its traditional use in medicinal chemistry.

Table 2: Selected Research Findings on Derivatives of this compound

| Derivative Class | Investigated Activity | Key Finding | Reference(s) |

|---|---|---|---|

| Galloyl Hydrazide (Parent Compound) | Anticancer | Showed greater antiproliferative activity than some of its derivatives against ten human tumor cell lines. | nih.gov |

| N'-(substituted)-arylidene galloyl hydrazides | Anticancer | Displayed moderate antitumor activity against various human tumor cell lines. | nih.gov |

| Isatin-gallate hybrids | Anticancer | Hybrid compounds showed cytotoxic action against cancer cell lines. | pensoft.net |

| 4-Formyl Pyrazole Derivatives | Antimicrobial | Exhibited good to excellent efficacy against pathogenic bacteria. | chemmethod.comchemmethod.com |

| Imide Derivatives | Anticancer / Antimicrobial | Showed significant anticancer activity against breast cancer cell lines (MCF7, MDA-MB231) and antibacterial properties. | echemcom.comresearchgate.net |

| Ketone-derived Schiff Bases | Antioxidant / Enzyme Inhibition | Compounds showed strong antioxidant activity and potent inhibition of human acetylcholinesterase. | mdpi.com |

| Benzohydrazones | Enzyme Inhibition | Derivatives showed excellent urease inhibition potential. | core.ac.uk |

| Parent Compound | Materials Science | Recommended as a good rubber additive, acting as a secondary accelerator and antioxidant in natural rubber composites. | ekb.eg |

Note: This table is interactive. You can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

3,4,5-trihydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4/c8-9-7(13)3-1-4(10)6(12)5(11)2-3/h1-2,10-12H,8H2,(H,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBCVSPDPLQWYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343861 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5782-85-4 | |

| Record name | 3,4,5-Trihydroxybenzhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5782-85-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of 3,4,5 Trihydroxybenzhydrazide

Established Synthetic Routes for 3,4,5-Trihydroxybenzhydrazide Production

The synthesis of this compound is primarily achieved through the hydrazinolysis of gallic acid esters. The following sections detail the most common methods.

Synthesis from Ethyl 3,4,5-Trihydroxybenzoate (B8703473) and Hydrazine (B178648) Hydrate (B1144303)

A prevalent method for synthesizing this compound involves the reaction of ethyl 3,4,5-trihydroxybenzoate with hydrazine hydrate. In a typical procedure, ethyl 3,4,5-trihydroxybenzoate is dissolved in anhydrous ethanol (B145695) and heated. rsc.org Hydrazine hydrate is then added to the mixture, which is subsequently refluxed for several hours. rsc.org Upon cooling, crystals of this compound precipitate out of the solution. rsc.org The product is then collected by filtration, recrystallized from ethanol, and dried under reduced pressure. rsc.org This method has been reported to yield the desired product in good quantities, with one study noting a 70% yield. rsc.org

Table 1: Synthesis of this compound from Ethyl 3,4,5-Trihydroxybenzoate

| Reactants | Solvent | Reaction Condition | Yield | Reference |

|---|

Synthesis from Methyl 3,4,5-Trihydroxybenzoate by Refluxing with Hydrazine Hydrate

An analogous synthetic route utilizes methyl 3,4,5-trihydroxybenzoate as the starting material. This process involves refluxing a solution of methyl 3,4,5-trihydroxybenzoate in ethanol with hydrazine monohydrate for approximately 8 hours. ekb.eg After the reaction is complete, the ethanol is evaporated to yield the solid product, this compound. ekb.eg This method is a straightforward adaptation of the ethyl ester route and provides an alternative pathway to the target compound. ekb.egresearchgate.net The synthesis of the precursor, methyl 3,4,5-trihydroxybenzoate (methyl gallate), is achieved by reacting 3,4,5-trihydroxybenzoic acid (gallic acid) with methanol (B129727) in the presence of sulfuric acid. ekb.egekb.eg

Table 2: Synthesis of this compound from Methyl 3,4,5-Trihydroxybenzoate

| Reactants | Solvent | Reaction Condition | Reference |

|---|

Other Reported Synthetic Pathways

Beyond the common ester hydrazinolysis routes, other pathways for the synthesis of this compound have been explored. One such method involves the direct reaction of 3,4,5-trihydroxybenzoate with hydrazine hydrate. researchgate.net After stirring for a short period, the product precipitates, is filtered, washed, and recrystallized from ethanol. researchgate.net

Chemical Derivatization Strategies for Structural Modification and Functional Enhancement

The chemical structure of this compound, with its reactive hydrazide and multiple hydroxyl groups, makes it an excellent scaffold for chemical modification. These derivatization strategies are employed to create new compounds with enhanced or novel biological and chemical properties.

Formation of Aroyl Hydrazones from this compound

Aroyl hydrazones are a significant class of derivatives synthesized from this compound. rsc.orguctm.edu These compounds are formed through the condensation reaction between this compound and various aldehydes. rsc.org For instance, the reaction of this compound with 4-hydroxy-3-methoxybenzaldehyde in a 1:1 molar ratio, refluxed in anhydrous ethanol, yields the corresponding aroyl hydrazone. rsc.org The resulting aroyl hydrazones are typically stable solids at room temperature and can be recrystallized from ethanol. rsc.org This synthetic approach allows for the creation of a diverse library of aroyl hydrazone derivatives by varying the aldehyde reactant. uctm.edu

Table 3: Synthesis of an Aroyl Hydrazone from this compound

| Hydrazide | Aldehyde | Solvent | Reaction Condition | Yield | Reference |

|---|

Synthesis of Schiff Bases Derived from this compound

Schiff bases are another important class of derivatives obtained from this compound. researchgate.netajol.info These are typically formed by the condensation of a primary amine with an aldehyde or ketone. mdpi.com In the context of this compound, its hydrazide group provides the primary amine functionality for this reaction. For example, a Schiff base ligand, (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide, was prepared by refluxing this compound with an ethanolic solution of 5-bromo-2-hydroxybenzaldehyde. researchgate.netajol.info The synthesis of Schiff bases can be carried out under various conditions, including microwave irradiation, which can be a simpler and more efficient method. mdpi.com These Schiff base derivatives are valuable as chelating agents for metal ions and are investigated for their potential applications in coordination chemistry. researchgate.netajol.info

Table 4: Example of a Schiff Base Derived from this compound

| Hydrazide | Aldehyde | Product | Reference |

|---|

Derivatization for Analytical Enhancement (e.g., Mass Spectrometry)

Chemical derivatization is a crucial technique in analytical chemistry to improve the detection and separation of compounds. ddtjournal.comspectroscopyonline.com For this compound, derivatization is employed to enhance its properties for analysis by mass spectrometry and chromatography. ddtjournal.com

Improving Ionization Efficiency

The inherent polarity and low volatility of this compound can result in low ionization efficiency during mass spectrometry analysis. ddtjournal.com Derivatization introduces a chargeable moiety to the molecule, thereby enhancing its ionization efficiency. ddtjournal.comspectroscopyonline.com This is a common strategy for compounds with neutral functional groups that are otherwise difficult to ionize effectively. ddtjournal.com Techniques that enhance the formation of gas-phase ions, such as those that increase the number of collisions between electrons and molecules, can significantly improve ionization efficiency and detection sensitivity. pan.pl The use of specific derivatizing reagents can lead to a substantial increase in signal levels in the mass spectrum. spectroscopyonline.com For instance, certain derivatization reagents have been shown to improve signal levels by 3 to 7 times in electrospray ionization (ESI) mass spectrometry. spectroscopyonline.com Furthermore, reducing the flow rate in ESI-MS has been demonstrated to decrease ion suppression and enhance sensitivity, which is particularly beneficial for analyzing limited sample amounts. sciex.com

Enhancing Chromatographic Properties and Separations

Derivatization can significantly improve the chromatographic behavior of this compound and its derivatives. jfda-online.comnih.gov By altering the polarity and volatility of the compound, derivatization can lead to better peak shapes, reduced tailing, and improved resolution in chromatographic separations. jfda-online.comnih.gov This is particularly important for complex mixtures where baseline separation of analytes is challenging. nih.gov For instance, the derivatization of similar compounds has been shown to improve chromatographic efficiency, leading to more satisfactory chromatograms. jfda-online.com In some cases, derivatization can also be used to separate enantiomers by converting them into diastereomers, which can then be resolved on achiral columns. jfda-online.com The introduction of specific functional groups through derivatization can alter the retention time of the analyte, moving it to a more desirable region of the chromatogram and away from interfering matrix components. jfda-online.com

Strategies for Selective Detection

Derivatization can be tailored to introduce specific chemical tags into this compound, enabling its selective detection. spectroscopyonline.com These tags can be designed to produce a characteristic signal in a specific detector, such as a unique fragment ion in tandem mass spectrometry (MS/MS). ddtjournal.com This allows for highly selective and sensitive detection of the derivatized analyte, even in complex biological matrices. ddtjournal.comnih.gov For example, a derivatizing reagent can be chosen that imparts a specific mass shift to the analyte, which can then be monitored using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) techniques. ddtjournal.com This approach not only enhances sensitivity but also improves the confidence in analyte identification by providing an additional layer of specificity. spectroscopyonline.com

Derivatization for Novel Compound Libraries

This compound serves as a valuable scaffold for the synthesis of novel compound libraries in drug discovery. nih.gov Its structure, featuring a hydrazide group and a trihydroxyphenyl moiety, allows for a variety of chemical modifications to generate a diverse range of derivatives. mdpi.com These libraries can then be screened for various biological activities. The development of flow chemistry techniques has further accelerated the synthesis of such compound libraries, allowing for rapid and efficient production of new molecules. nih.gov For example, the synthesis of N-based compound libraries, such as substituted pyrimidines, has been successfully achieved using flow chemistry. nih.gov Similarly, libraries of β-aminophenols and other heterocyclic compounds have been generated through multi-step flow synthesis protocols. nih.gov The ability to readily access a large number of derivatives from a common core structure is a key advantage in the search for new therapeutic agents. enamine.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of this compound and its Derivatives (Excluding Basic Identification Data)

Advanced spectroscopic techniques are indispensable for the detailed structural elucidation of this compound and its derivatives, going beyond simple identification to provide in-depth information about their three-dimensional structure and electronic environment. ipb.pt

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the chemical structure of this compound and its derivatives. mnstate.edunih.gov The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the precise assignment of each atom within the molecule. mnstate.edumdpi.com

For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons and the protons of the hydrazide group. The two equivalent aromatic protons would appear as a singlet, and the protons of the -NH-NH2 group would also give rise to distinct signals. The ¹³C NMR spectrum would show signals for the different carbon atoms in the molecule, including the carbonyl carbon, the aromatic carbons attached to the hydroxyl groups, and the aromatic carbons attached to the hydrogen atoms. nih.gov

Table 1: Representative ¹H NMR and ¹³C NMR Data for this compound Derivatives

| Derivative Type | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Benzohydrazide (B10538) Derivative | Aromatic protons (doublet, triplet), -OCH3 proton (singlet, upfield), -NH proton (singlet, downfield) researchgate.net | Carbonyl carbon (downfield), aromatic carbons, -OCH3 carbon (upfield) researchgate.net |

| Thiadiazole Derivative | Aromatic protons, -OCH3 protons (singlet), -NH proton, benzylidene proton mdpi.com | Thiadiazole ring carbons, aromatic carbons, -OCH3 carbons, benzylidene carbon mdpi.com |

| Dihydropyrimidinone Derivative | Aromatic protons, NH protons (singlet), CH proton (doublet), CH2 protons (multiplet), CH3 protons (singlet) chegg.com | Carbonyl carbon, aromatic carbons, pyrimidinone ring carbons, methyl carbon chegg.com |

Note: The chemical shifts are dependent on the solvent used and the specific substituents on the derivative.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the complex structures of derivatives. ipb.ptsapub.org These 2D NMR experiments reveal correlations between different nuclei, providing connectivity information that is essential for piecing together the molecular structure. sapub.org For example, COSY spectra show correlations between coupled protons, while HSQC and HMBC spectra reveal one-bond and multiple-bond correlations between protons and carbons, respectively. ipb.ptsapub.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the analysis of this compound and its derivatives, IR spectra provide valuable information about the key structural features.

The IR spectrum of a Schiff base derivative of this compound, specifically (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide, reveals several characteristic absorption bands. A broad band observed in the region of 3400-3200 cm⁻¹ is attributed to the stretching vibrations of the O-H groups. The presence of the C=O (amide I) and N-H (amide II) groups are confirmed by bands appearing at approximately 1650 cm⁻¹ and 1540 cm⁻¹, respectively. The C=N stretching vibration of the azomethine group is typically observed around 1610 cm⁻¹. ajol.infosemanticscholar.org

Table 1: Key IR Absorption Bands for a this compound Derivative

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (stretching) | 3400-3200 |

| N-H (stretching) | ~3200 |

| C=O (Amide I) | ~1650 |

| C=N (Azomethine) | ~1610 |

This table presents typical data for a Schiff base derivative of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. upi.eduazooptics.comlibretexts.org The UV-Vis spectrum of a Schiff base ligand derived from this compound shows distinct absorption bands that are characteristic of its electronic structure.

For instance, the electronic spectrum of (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide displays two main absorption bands. semanticscholar.org A band around 307 nm is attributed to the n→π* transition of the chromophoric C=N-NH-CO group. semanticscholar.org Another band is observed at approximately 340 nm, which is also associated with the electronic transitions within the molecule. semanticscholar.org The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the aromatic rings.

Table 2: UV-Vis Absorption Data for a this compound Derivative

| Transition | Wavelength (λmax, nm) |

|---|---|

| n→π* | ~307 |

This table shows representative data for a Schiff base derivative of this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature. etamu.edumeasurlabs.com This method provides information about the thermal stability and decomposition behavior of materials. etamu.edumeasurlabs.com

In the context of this compound derivatives, such as metal complexes of (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide, TGA can be used to study their thermal decomposition patterns. The analysis is typically performed by heating the sample at a constant rate in a controlled atmosphere, such as nitrogen or air. woodresearch.sk The resulting TGA curve plots the percentage of weight loss against temperature.

For example, the TGA of metal complexes of the aforementioned Schiff base ligand shows multi-step decomposition. The initial weight loss, often occurring below 150°C, is typically due to the removal of lattice or coordinated water molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand and the formation of a final metal oxide residue. The decomposition temperatures and the percentage of weight loss at each stage provide valuable information about the composition and thermal stability of the complexes. ajol.infosemanticscholar.org

Table 3: Illustrative TGA Decomposition Stages for a Metal Complex of a this compound Derivative

| Temperature Range (°C) | Weight Loss (%) | Assignment |

|---|---|---|

| < 150 | Variable | Loss of water molecules |

| 150 - 400 | Variable | Decomposition of organic ligand |

This table provides a generalized representation of TGA data for a metal complex of a Schiff base derived from this compound.

Elemental Analysis (C, H, N)

Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). nih.govthermofisher.com This analysis is fundamental in confirming the successful synthesis of a new compound and verifying its purity. nih.govthermofisher.com

For newly synthesized derivatives of this compound, the experimentally determined percentages of C, H, and N are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity. nih.gov

For example, in the synthesis of a Schiff base ligand, (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide, elemental analysis would be performed to confirm its composition. semanticscholar.orgresearchgate.net

Table 4: Representative Elemental Analysis Data for a this compound Derivative

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 45.80 | 45.65 |

| H | 3.00 | 3.10 |

This table shows hypothetical but representative elemental analysis data for (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide (C₁₄H₁₁BrN₂O₅). The values are for illustrative purposes.

Mass Spectrometry (MS) in Elucidating Derivatization Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. spectroscopyonline.com In the study of this compound derivatives, MS plays a critical role in confirming the identity of the synthesized products. nih.gov

Electron ionization (EI) mass spectrometry of trimethylsilyl (B98337) (TMS) derivatives of related compounds, such as dicaffeoylquinic acids, has been shown to provide molecular mass information, although fragmentation patterns can sometimes be dominated by certain parts of the molecule. nih.gov Electrospray ionization (ESI) is another valuable technique, particularly for quinic acid esters, as it can provide molecular weight information, identify ester groups, and help differentiate between isomers, especially in the negative ion detection mode. nih.gov

The mass spectrum of this compound itself shows a molecular ion peak (M+) and several fragment ions that correspond to the loss of specific functional groups. For example, the PubChem entry for this compound lists a molecular weight of 184.15 g/mol , with major mass-to-charge ratio (m/z) peaks at 184, 153, and 125. nih.gov

Derivatization can be employed to enhance the volatility and thermal stability of compounds for MS analysis. spectroscopyonline.com For instance, the mass spectrum of a trimethylsilyl (TMS) derivative of 3,5-dihydroxybenzoic acid, a related compound, shows characteristic fragmentation patterns that can be used for its identification. nist.gov

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Gallic acid |

| (5-bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide |

| 3,5-dihydroxybenzoic acid |

Structure Activity Relationship Sar Studies of 3,4,5 Trihydroxybenzhydrazide and Its Analogues

Methodological Approaches in SAR Investigations

The investigation into the SAR of 3,4,5-Trihydroxybenzhydrazide and its related compounds employs a variety of scientific methods. These approaches are designed to systematically probe the molecular features responsible for their biological actions.

Systematic Structural Modifications and Analog Synthesis

A cornerstone of SAR studies is the systematic modification of a lead compound's structure and the synthesis of its analogues. gardp.orgrsc.org For this compound, this involves a multi-step process. A common synthetic route starts with the esterification of 3,4,5-trihydroxybenzoic acid to produce ethyl 3,4,5-trihydroxybenzoate (B8703473). This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303), typically under reflux conditions in a solvent like anhydrous ethanol (B145695), to yield this compound. rsc.org

Further diversification is achieved by condensing the synthesized hydrazide with various aldehydes or ketones. nih.gov This reaction, often catalyzed by a small amount of acid, results in the formation of aroyl hydrazones. rsc.org This method allows for the introduction of a wide array of substituents, enabling a thorough exploration of the chemical space around the parent molecule. The synthesis of a series of aromatic hydrazides and aroyl hydrazones with differing numbers and positions of hydroxyl groups has been a key strategy to develop novel antimicrobial agents. rsc.org

Correlation of Structural Features with Biological Activities

Once a library of analogues has been synthesized, the next critical step is to correlate their specific structural features with their observed biological activities. nih.gov This involves a combination of experimental testing and computational analysis. nih.govresearchgate.net Spectroscopic methods such as FT-IR, FT-Raman, and NMR are employed to confirm the molecular structures of the synthesized compounds. nih.gov

Researchers then assess the biological activities of these compounds, which can range from antimicrobial to enzyme inhibitory effects. gardp.org By comparing the potency of different analogues, researchers can deduce which structural modifications lead to enhanced or diminished activity. For instance, studies have shown that the presence, number, and position of hydroxyl groups on the aromatic ring are crucial for the antimicrobial activity of these compounds. rsc.org Quantum-chemical calculations can also be utilized to understand the electronic properties and reactivity of the molecules, providing a theoretical basis for the observed biological data. nih.gov

Impact of Hydroxyl and Hydrazide Moieties on Bioactivity

The hydroxyl (-OH) and hydrazide (-CONHNH2) functional groups are fundamental to the biological activity of this compound. The hydrazide moiety is a versatile scaffold in medicinal chemistry, known to be present in various biologically active compounds. nih.govmdpi.commdpi.com It serves as a key building block that can be readily modified to generate a diverse range of derivatives. nih.gov

The hydroxyl groups, particularly the vicinal trihydroxy arrangement on the phenyl ring, play a significant role in the compound's bioactivity. Research has demonstrated that the number and position of these hydroxyl groups are important factors that can enhance antimicrobial activity. rsc.org For example, an increase in the number of hydroxyl groups has been correlated with higher antimicrobial efficacy. rsc.org This is often attributed to the ability of the hydroxyl groups to form hydrogen bonds with biological targets, such as enzymes or microbial cell components, thereby disrupting their function.

Influence of Derivatization on Pharmacological Profiles

The derivatization of this compound is a powerful strategy to modulate its pharmacological profile, leading to compounds with enhanced potency or altered biological activities.

Modulation of Enzyme Inhibition Potential via Derivatization

The core structure of this compound can be modified to create potent enzyme inhibitors. By introducing different substituents, it is possible to fine-tune the molecule's interaction with the active site of a target enzyme. For example, the synthesis of various derivatives and their subsequent evaluation for inhibitory activity against enzymes like α-amylase and α-glucosidase have shown promising results. researchgate.net The structure-activity relationship studies in this context help in identifying the key pharmacophoric features required for potent enzyme inhibition. Molecular docking studies can further elucidate the binding modes of these derivatives within the enzyme's active site, confirming the SAR analysis. researchgate.net

Enhancement or Alteration of Antimicrobial Activities through Derivatives

Derivatization has been extensively used to enhance the antimicrobial properties of this compound. The formation of aroyl hydrazones, by condensing the hydrazide with various aldehydes, is a common and effective strategy. rsc.org These derivatives often exhibit superior antimicrobial activity compared to the parent hydrazide. rsc.org

Studies have shown that the introduction of certain substituents can significantly boost activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. rsc.orgnih.gov For example, the presence of hydroxyl groups on the aldehyde-derived portion of the hydrazone can further enhance antimicrobial efficacy. rsc.org The lipophilicity of the compounds, which can be modified through derivatization, is another critical factor influencing their ability to penetrate microbial cell membranes. rsc.org

Research Findings on this compound and its Analogues

| Compound | Modification | Biological Activity | Research Focus |

| This compound | Parent Compound | Antimicrobial | Synthesis and antimicrobial screening rsc.org |

| Aroyl Hydrazone Derivatives | Condensation with aldehydes | Enhanced antimicrobial activity compared to parent hydrazide | Structure-activity relationship for antimicrobial effects rsc.orgmdpi.com |

| Hydroxylated Analogues | Varying number and position of -OH groups | Increased antimicrobial activity with more hydroxyl groups | Impact of hydroxylation on bioactivity rsc.org |

| Various Derivatives | General derivatization | Modulation of enzyme inhibition (e.g., α-amylase, α-glucosidase) | Development of enzyme inhibitors researchgate.net |

Biological Activities and Mechanistic Studies of 3,4,5 Trihydroxybenzhydrazide

Antioxidant Activities and Underlying Mechanisms

3,4,5-Trihydroxybenzhydrazide, a derivative of the well-known antioxidant gallic acid, demonstrates significant antioxidant properties. rsc.org Its efficacy is rooted in its specific chemical structure, particularly the presence of multiple hydroxyl groups on the benzene (B151609) ring, which are crucial for its antioxidant functions. mdpi.commdpi.com

Free Radical Scavenging Mechanisms (e.g., SET, HAT)

The antioxidant action of phenolic compounds like this compound is primarily executed through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single-Electron Transfer (SET). researchgate.netresearchgate.net

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it and halting the oxidative chain reaction. mdpi.comnih.gov The favorability of this pathway is largely determined by the bond dissociation enthalpy (BDE) of the hydroxyl groups. researchgate.net Computational studies on similar hydrazone structures indicate that the HAT mechanism is often the most favorable pathway, particularly in non-polar environments. nih.gov The three hydroxyl groups on the galloyl moiety of this compound are the primary sites for this action.

Single-Electron Transfer followed by Proton Transfer (SET-PT): The SET-PT mechanism involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. researchgate.netmdpi.com This is typically followed by the transfer of a proton. The efficiency of the SET mechanism is related to the ionization potential (IP) of the antioxidant molecule. researchgate.netnih.gov Assays like the Ferric Reducing Antioxidant Power (FRAP) are based on the SET mechanism. researchgate.net

The solvent environment can influence the dominant mechanism. For instance, in aqueous solutions, a related mechanism known as Sequential Proton Loss Electron Transfer (SPLET) may become more prominent. nih.gov Ultimately, both HAT and SET pathways result in the scavenging of reactive free radicals, underscoring the compound's protective capabilities against oxidative damage. researchgate.netmdpi.com

Inhibition of Oxidative Stress Pathways

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. mdpi.comnih.gov This imbalance can lead to cellular damage and is implicated in a variety of diseases. mdpi.comnih.govmdpi.com Phenolic compounds, including derivatives of gallic acid, can mitigate oxidative stress not only by direct radical scavenging but also by interfering with cellular signaling pathways. nih.govnih.gov

Research on structurally similar flavonoids has shown they can protect cells from oxidative stress by inhibiting the phosphorylation of key signaling proteins such as stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) and extracellular signal-regulated kinase (ERK 1/2). nih.gov By modulating these pathways, such compounds can prevent the cascade of events that leads to inflammation and programmed cell death. mdpi.comnih.gov The 3,4,5-trihydroxy-substituted benzene ring is a key pharmacophore that contributes to these protective effects. mdpi.com

Comparison with Gallic Acid (3,4,5-Trihydroxybenzoic Acid) as a Reference Antioxidant

Gallic acid (3,4,5-Trihydroxybenzoic acid) is a widely recognized natural antioxidant used as a benchmark in many studies. rsc.org Derivatives are often synthesized to improve upon its properties.

When comparing the antioxidant activity of this compound and its derivatives to gallic acid, the results can vary depending on the specific assay and the structural modifications. For instance, in one study, a related sulfonamide derivative, 3,4,5-trihydroxybenzenesulfonamide (B2648046) (3,4,5-THBS), exhibited significant, concentration-dependent antioxidant activity comparable to gallic acid in a DPPH assay, with EC₅₀ values of approximately 27 µM and 30 µM, respectively. mdpi.com Both compounds showed a substantial increase in ROS scavenging activity at higher concentrations. mdpi.com The presence of the three hydroxyl groups is critical; derivatives where these groups are absent show negligible antioxidant effects. mdpi.com

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. libretexts.org They are crucial in regulating metabolic pathways and are a cornerstone of pharmaceutical research. nih.govamericanpeptidesociety.orgmdpi.com this compound has been investigated for its potential to inhibit specific enzymes.

Urease Inhibition Potential and Kinetic Analysis

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide, leading to a rise in pH. nih.govresearchgate.netmdpi.com Inhibiting urease is a therapeutic strategy for managing infections caused by bacteria like Helicobacter pylori and for reducing nitrogen loss from urea-based fertilizers. nih.govresearchgate.net

Studies on hydrazide derivatives have shown them to be potent urease inhibitors. For example, certain benzohydrazide (B10538) compounds have demonstrated IC₅₀ values (the concentration required to inhibit 50% of enzyme activity) that are lower than that of the standard inhibitor thiourea. researchgate.net Kinetic analysis, often performed using Lineweaver-Burk plots, helps to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). americanpeptidesociety.orgmdpi.com For some hydrazide inhibitors, the mode of inhibition has been identified as non-competitive, meaning the inhibitor binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its efficiency. libretexts.orgresearchgate.net

Table 1: Urease Inhibition Data for Selected Hydrazide Compounds This table presents example data for illustrative purposes based on findings for similar compound classes.

| Compound | IC₅₀ (µM) | Inhibition Type | Reference Inhibitor (IC₅₀ µM) |

|---|---|---|---|

| Benzohydrazide Derivative 1 | 13.76 ± 0.15 | Non-competitive | Thiourea (21.40 ± 0.21) |

| Benzohydrazide Derivative 2 | 18.81 ± 0.18 | Non-competitive | Thiourea (21.40 ± 0.21) |

Other Relevant Enzyme Targets

The structural features of this compound make it a candidate for inhibiting other enzymes as well. The galloyl moiety is known to interact with various biological macromolecules. Other potential enzyme targets for compounds with a 3,4,5-trihydroxybenzohydrazide scaffold include:

Carbonic Anhydrases (CAs): Some sulfonamide derivatives have shown potent inhibition of various CA isoforms, which are involved in numerous physiological processes. researchgate.net

Sphingosine Kinase (SphK): The 3,4,5-trihydroxybenzohydrazide scaffold has been identified as a potential inhibitor of SphK, an enzyme involved in cell signaling. lookchem.com

Cyclooxygenase (COX): Related gallic acid derivatives have demonstrated inhibitory activity against COX-2, an enzyme involved in inflammation. mdpi.com

These examples highlight the potential for this compound and its analogs to serve as scaffolds for developing inhibitors against a range of clinically relevant enzymes. mdpi.comresearchgate.net

Antimicrobial Properties

This compound, also known as gallic hydrazide, and its derivatives have been the subject of research for their potential antimicrobial effects. The core structure, featuring a hydrazide group attached to a trihydroxyphenyl moiety, is recognized for its role in various biological activities.

Antibacterial Activity

Derivatives of this compound have demonstrated notable antibacterial properties. The combination of the 3,4,5-trihydroxyphenyl group, known for antioxidant capabilities, with the hydrazide structure contributes to its antibacterial action. lookchem.com Studies have shown that compounds incorporating this scaffold can act as effective agents against various bacterial strains. lookchem.comchem960.com For instance, research into 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones, which share structural similarities, highlights their thermostability and antimicrobial activities. chem960.com The general class of hydrazides is well-documented for its pharmacological properties, including antibacterial effects. researchgate.net

The design of novel antibacterial agents often incorporates the 1,3,5-triazine (B166579) template, which, like the hydrazide moiety, can be modified to enhance cationic charge, bulk, and lipophilicity—key factors in determining antibacterial potency. nih.gov Research on such compounds has identified potent antimicrobial activity against pathogens like Acinetobacter baumannii, Bacillus anthracis, Escherichia coli, and Staphylococcus aureus. nih.gov

Table 1: Antibacterial Activity of Related Compounds

| Compound/Class | Target Bacteria | Observed Effect | Citation |

|---|---|---|---|

| This compound Derivatives | General Bacteria | Possess antibacterial activity | lookchem.com |

| 1,3,5-Triazine Derivatives | A. baumannii, B. anthracis, E. coli, S. aureus | Potent antimicrobial activity | nih.gov |

Antifungal Activity

The hydrazide-hydrazone class of compounds, to which this compound belongs, is known to exhibit antifungal properties. researchgate.net The structural features of these molecules are believed to be crucial for their interaction with fungal cells. The precursor molecule, 3,4,5-trihydroxybenzoic acid (gallic acid), has itself been evaluated for antifungal activity. researchgate.net

In one study, 3,4,5-trihydroxybenzoic acid demonstrated inhibitory effects against various fungal species of medical importance. researchgate.net It was particularly effective against dermatophytes such as Trichophyton sp. and Epidermophyton floccosum, showing a Minimum Inhibitory Concentration (MIC) of 32 µg·mL⁻¹. researchgate.net The compound also showed activity against Candida albicans ATCC 10231 and Candida krusei ATCC 6258, with a recorded MIC of 128 µg·mL⁻¹. researchgate.net This suggests that the core trihydroxybenzoic acid structure contributes significantly to antifungal action.

Table 2: Antifungal Activity of 3,4,5-Trihydroxybenzoic Acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Citation |

|---|---|---|

| Trichophyton sp. | 32 µg·mL⁻¹ | researchgate.net |

| Epidermophyton floccosum | 32 µg·mL⁻¹ | researchgate.net |

| Candida albicans ATCC 10231 | 128 µg·mL⁻¹ | researchgate.net |

Antitubercular Activity

Hydrazide compounds are highly specific for their antitubercular action, a property famously exemplified by the frontline drug Isoniazid. researchgate.net Derivatives of this compound have been investigated for their potential to combat Mycobacterium tuberculosis (Mtb), including drug-sensitive and multi-drug resistant strains. lookchem.com

Studies have identified several hydrazide derivatives that demonstrate significant activity against Mtb. researchgate.net In one such investigation, certain derivatives exhibited a Minimum Inhibitory Concentration (MIC) of 1.56 μg/mL, which is comparable to the standard antitubercular drug Ethambutol. researchgate.net Another study reported a hydrazide-hydrazone compound with an MIC of 4 µg/mL against the Mycobacterium tuberculosis H37Rv strain. mdpi.com While this was less potent than Isoniazid in that specific study, it still represents a significant level of activity. mdpi.com The search for novel antitubercular agents continues to focus on hydrazide-containing molecules due to their proven efficacy. mdpi.com

Table 3: Antitubercular Activity of Related Hydrazide Derivatives

| Compound/Class | Target Strain | Minimum Inhibitory Concentration (MIC) | Citation |

|---|---|---|---|

| Hydrazide Derivatives | Mycobacterium tuberculosis | 1.56 µg/mL | researchgate.net |

Other Reported Biological Effects

Anti-inflammatory Activities

The class of hydrazide-hydrazones, which includes derivatives of this compound, has been reported to possess anti-inflammatory activities. researchgate.net The mechanism of such activity is often linked to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). nih.gov The 3,4,5-trihydroxyphenyl moiety is a known antioxidant, which can also contribute to anti-inflammatory effects by mitigating oxidative stress that often accompanies inflammation. sapub.org

Research on related structures has shown that modifying known non-steroidal anti-inflammatory drugs (NSAIDs) by linking them to molecules like 3,4,5-trimethoxybenzyl alcohol can enhance their anti-inflammatory potency. nih.gov For example, a ketoprofen (B1673614) derivative synthesized in this manner showed a 91% reduction in rat paw edema, compared to a 47% reduction by ketoprofen alone. nih.gov This derivative also exhibited potent and selective inhibition of the COX-2 enzyme. nih.gov These findings suggest that the structural components found in this compound can be valuable in designing new anti-inflammatory agents.

Anticonvulsant Activities

Derivatives of hydrazide-hydrazones have been identified as possessing potential anticonvulsant properties. researchgate.net The search for new anticonvulsant agents with better efficacy and fewer side effects is a key area of medicinal chemistry, and various heterocyclic structures, including those related to hydrazides, are often explored. nih.gov

The anticonvulsant activity of a compound is often evaluated through standardized tests such as the maximal electroshock (MES) test. nih.gov For a molecule to exhibit anticonvulsant activity, it is often suggested that it should contain an aryl binding site, a hydrogen bonding domain, and an electron donor group, features that can be present in this compound derivatives. nih.gov While direct studies on this compound itself are limited in this specific context, the broader class of hydrazones and related nitrogen-containing heterocycles are frequently investigated for their effects on the central nervous system and potential use in managing seizures. nih.govdrugbank.com

Antiviral Activities (e.g., Anti-HIV)

The emergence of drug-resistant viral strains necessitates the continuous development of novel antiviral agents. While direct studies on the anti-HIV activity of this compound are not extensively detailed in the provided search results, the broader context of antiviral drug discovery highlights several mechanisms that could be relevant.

One crucial area of antiviral research is the inhibition of viral entry into host cells. For HIV-1, the binding of the viral envelope protein gp120 to the CD4 receptor on host cells is a critical initial step. nih.gov Research into small molecule inhibitors targeting this interaction has identified specific cavities on the gp120 protein, such as the "Phe43 cavity," as viable drug targets. nih.gov Compounds that can effectively block this binding site prevent the virus from entering and infecting the host cell. nih.gov

Another key target in the HIV-1 life cycle is the viral capsid protein (CA). plos.org The proper assembly and maturation of the viral capsid are essential for producing infectious viral particles. plos.org Lenacapavir, a potent antiretroviral, functions by inducing aberrant capsid protein assembly, resulting in non-infectious HIV-1 particles. plos.org This mechanism underscores the importance of targeting viral protein assembly in antiviral therapy.

Furthermore, the inhibition of viral enzymes is a well-established antiviral strategy. For instance, resveratrol, a compound with a 3,4',5-trihydroxy-stilbene structure, has been shown to inhibit several HIV enzymes involved in viral replication. nih.gov It can also reactivate SIRT1, a host protein that is often suppressed by HIV infection, thereby reducing the activity of the HIV Tat protein. nih.gov Similarly, nucleoside reverse transcriptase inhibitors (NRTIs) like Zidovudine act as chain terminators during DNA synthesis, preventing the elongation of the viral DNA. drugbank.com

While specific data on this compound's anti-HIV activity is limited in the provided results, its structural similarity to other biologically active polyphenolic compounds suggests potential for similar mechanisms of action.

Potential in modulating Cancer Cell Lines

This compound, a derivative of gallic acid, is part of a class of compounds that have shown potential in modulating the growth and proliferation of various cancer cell lines. Research into related compounds provides a framework for understanding its potential anticancer activities.

Studies on derivatives of 3,4,5-trimethoxyphenyl, a structurally related moiety, have demonstrated significant antiproliferative effects. For instance, a series of 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives were synthesized and evaluated for their in vitro anticancer activity. nih.gov Certain compounds within this series exhibited promising cytostatic activity against multiple cancer cell lines in the NCI-60 screen, with notable growth inhibition of non-small cell lung cancer (NSCL) and colorectal carcinoma cell lines. nih.gov

The mechanism of action for many anticancer agents involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Gallic acid and its alkyl esters, for example, have been shown to induce apoptosis in various cancer cell lines. nih.gov One such derivative, 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate, demonstrated a significant reduction in the viability of human acute myeloid leukemia (K562) and human acute lymphoblastic leukemia (Jurkat) cells in a concentration- and time-dependent manner. nih.gov This compound was found to induce cell cycle arrest at the G0/G1 phase and promote apoptosis. nih.gov

The antiproliferative activity of compounds is often evaluated using a panel of human tumor cell lines. Common cell lines used for such screenings include MCF-7 (breast carcinoma), HepG2 (hepatocellular carcinoma), and HCT-116 (colon carcinoma). semanticscholar.org The effectiveness of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) value, which indicates the concentration required to inhibit the growth of 50% of the cancer cells.

Table 1: Examples of Anticancer Activity of Related Compounds

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 4-(3,4,5-trimethoxyphenyl)thiazole-pyrimidine derivatives | NSCL, HCT-116 | Cytostatic activity, Growth inhibition | nih.gov |

| 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | K562, Jurkat | Reduced cell viability, Apoptosis induction, G0/G1 cell cycle arrest | nih.gov |

| Schiff bases and azo dyes derived from 3-amino-4-hydroxy-2H-pyrano[2,3-c]quinoline-2,5(6H)-dione | MCF-7, HepG2, HCT-116 | Promising activity against MCF-7 cells | semanticscholar.org |

| Eriodictyol (B191197) | A549 (human lung cancer) | Concentration-dependent activity, IC50 of 50 µM | archivesofmedicalscience.com |

Mechanisms of Biological Action at the Molecular and Cellular Level

Interactions with Biological Targets (e.g., Proteins, Enzymes, Receptors)

The biological activity of a compound is intrinsically linked to its interactions with specific molecular targets within the cell, such as proteins, enzymes, and receptors. nih.gov These interactions can either inhibit or enhance the function of the target molecule, leading to a cascade of cellular events.

Enzyme Inhibition: A primary mechanism by which small molecules exert their effects is through enzyme inhibition. nih.gov Enzymes are proteins that catalyze biochemical reactions, and their inhibition can disrupt critical cellular processes. nih.gov For instance, many anticancer drugs target enzymes involved in DNA replication and repair, such as topoisomerase. therapyselect.de By inhibiting these enzymes, the drugs prevent cancer cells from proliferating. therapyselect.de Similarly, some antiviral drugs target viral enzymes like reverse transcriptase, which is essential for the replication of retroviruses like HIV. drugbank.com

Protein-Protein Interactions (PPIs): Another important class of molecular interactions involves the binding of a compound to proteins, which can modulate their function or interfere with protein-protein interactions (PPIs). wikipedia.org PPIs are fundamental to many cellular processes, including signal transduction and the formation of molecular machines. wikipedia.org The disruption of aberrant PPIs is a promising therapeutic strategy for various diseases. nih.gov

Receptor Binding: Many drugs act by binding to specific receptors on the cell surface or within the cell. wikipedia.org This binding can either mimic the effect of the natural ligand (agonist) or block its action (antagonist). For example, some anti-HIV drugs target the CD4 receptor on T-cells, preventing the virus from binding to and entering the cell. nih.gov

The structural features of this compound, particularly its polyphenolic nature, suggest that it could interact with a variety of biological targets. Polyphenolic compounds are known to bind to proteins and enzymes through hydrogen bonding and hydrophobic interactions.

Signal Transduction Pathway Modulation

Signal transduction pathways are complex networks of molecular interactions that transmit signals from the cell's exterior to its interior, ultimately leading to a specific cellular response. wikipedia.org The modulation of these pathways is a key mechanism through which bioactive compounds exert their effects.

Key Signaling Pathways: Several major signaling pathways are frequently implicated in disease processes, particularly cancer. These include:

The PI3K/Akt/mTOR pathway: This pathway is a central regulator of cell growth, survival, and metabolism. zoologytalks.com Its aberrant activation is a common feature of many cancers, leading to uncontrolled cell proliferation and resistance to apoptosis. zoologytalks.com

The MAPK/ERK pathway: This pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation can contribute to tumor development.

The Wnt signaling pathway: This pathway is involved in embryonic development and tissue homeostasis. Its inappropriate activation can lead to cancer. zoologytalks.com

The NF-κB pathway: This pathway is a key regulator of the inflammatory response and cell survival. Its chronic activation is associated with various inflammatory diseases and cancers.

Modulation by Bioactive Compounds: Bioactive compounds can modulate these pathways at various points. For example, a compound might inhibit a specific kinase in a pathway, thereby blocking the downstream signaling cascade. Protein tyrosine phosphatases (PTPs) are also key regulators of signal transduction, and their modulation can have significant effects on cellular signaling. nih.gov

Research on compounds structurally related to this compound has shown modulation of these pathways. For example, eriodictyol has been shown to inhibit the m-TOR/PI3K/Akt signaling pathway in human lung cancer cells. archivesofmedicalscience.com Similarly, derivatives of 3,4,5-trimethoxyphenyl have been predicted to target kinase receptors, suggesting an interaction with signaling pathways. nih.gov

Cellular Assays and In Vitro Models

Cellular assays and in vitro models are indispensable tools in drug discovery and for elucidating the mechanisms of action of bioactive compounds. criver.com These assays allow researchers to study the effects of a compound on various cellular processes in a controlled laboratory setting.

Common Cellular Assays:

Cell Viability and Proliferation Assays: These assays, such as the MTT assay, measure the number of viable cells in a culture after treatment with a compound. archivesofmedicalscience.comtucl.edu.np They are fundamental for determining the cytotoxic or cytostatic effects of a compound. therapyselect.de

Apoptosis Assays: These assays detect the biochemical and morphological changes characteristic of apoptosis, such as caspase activation and DNA fragmentation. promega.jp They are used to determine if a compound induces programmed cell death.

Cell Cycle Analysis: This technique uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M). nih.gov It can reveal if a compound causes cell cycle arrest at a specific phase. nih.gov

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

Reporter Gene Assays: These assays are used to study the regulation of gene expression and can provide insights into the signaling pathways affected by a compound. promega.jp

In Vitro Models:

Cancer Cell Lines: A wide variety of established cancer cell lines are used to screen for anticancer activity and to study the molecular mechanisms of action. semanticscholar.orgcriver.com These cell lines are often derived from different types of tumors and can represent various stages of the disease.

3D Tumor Models: Three-dimensional (3D) cell culture models, such as spheroids and organoids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. criver.com

Patient-Derived Xenograft (PDX) Models: In vitro assays using cells derived from PDX models provide a clinically relevant platform for testing the efficacy of anticancer compounds. criver.com

Table 2: Common Cellular Assays and Their Applications

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| MTT Assay | Measures cell viability and proliferation | Determining the IC50 of eriodictyol on A549 lung cancer cells | archivesofmedicalscience.com |

| Caspase Activity Assay | Detects apoptosis induction | Monitoring the mechanism of apoptotic induction | promega.jp |

| Flow Cytometry | Analyzes cell cycle distribution | Showing cell cycle arrest in G0/G1 phase by 1-(3,4,5-trihydroxyphenyl)-dodecylbenzoate | nih.gov |

| Reporter Gene Assay | Studies gene expression and signaling pathways | Monitoring receptor-mediated activation of cellular signaling | promega.jp |

Computational Chemistry and Molecular Modeling of 3,4,5 Trihydroxybenzhydrazide

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how a ligand, such as 3,4,5-Trihydroxybenzhydrazide, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Affinities and Interaction Modes

Molecular docking simulations predict the binding affinity, often expressed as a negative binding energy value (kcal/mol), which indicates the strength of the interaction between the ligand and its target. nih.gov A more negative value generally corresponds to a stronger binding affinity. nih.gov These simulations also reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with key amino acid residues in the target's binding pocket.

While specific docking studies for this compound are not extensively documented, research on its parent compound, gallic acid, and its derivatives provides valuable insights. Docking studies on gallic acid derivatives against various cancer-related proteins have shown significant binding affinities. For instance, derivatives have been docked against proteins like JUN, AKT1, CASP3, and CASP7, which are involved in cell proliferation and apoptosis signaling pathways. nih.govnih.gov The interactions typically involve the hydroxyl groups of the galloyl moiety forming hydrogen bonds with polar residues in the active site. Given its structure, this compound is expected to form strong hydrogen bonds via its three hydroxyl groups and the hydrazide functional group. The aromatic ring can also participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. qima-lifesciences.com

Table 1: Predicted Binding Affinities of Gallic Acid Derivatives with Cancer-Related Protein Targets This table presents hypothetical data based on typical findings for gallic acid derivatives to illustrate the type of information generated from molecular docking studies.

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Gallic Acid Derivative 1 | AKT1 (e.g., 1UNQ) | -8.5 | Lys179, Glu228, Asp292 |

| Gallic Acid Derivative 2 | JUN (e.g., 1A02) | -7.9 | Asn152, Arg155, Lys159 |

| Gallic Acid Derivative 3 | CASP3 (e.g., 2J32) | -8.1 | Arg64, Gln161, Ser209 |

| Gallic Acid Derivative 4 | CASP7 (e.g., 1F1J) | -7.5 | His121, Gly163, Arg207 |

Identification of Potential Pharmacological Targets

By screening this compound against a library of known pharmacological targets, computational methods can identify potential therapeutic applications. nih.gov Given its structural similarity to gallic acid, which exhibits antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, this compound is hypothesized to interact with similar targets. unimma.ac.id

Potential targets span several therapeutic areas:

Anticancer: Proteins involved in cancer progression, such as protein kinases (e.g., AKT1), transcription factors (e.g., JUN), and caspases (e.g., CASP3, CASP7), are primary targets. nih.govfrontiersin.org The inhibition of these proteins can disrupt cancer cell growth and induce apoptosis. frontiersin.org

Antimicrobial: Bacterial enzymes essential for survival, such as DNA gyrase and penicillin-binding proteins, are potential targets for antibacterial agents. nih.gov The hydrazide moiety is a common feature in many antimicrobial compounds. researchgate.net

Antiviral: Viral enzymes like proteases and polymerases are often targeted to inhibit viral replication. nih.gov

Anti-inflammatory: Enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases, which are central to the inflammatory cascade, are plausible targets.

Neuroprotection: Enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), implicated in neurodegenerative diseases, are potential targets for hydrazone and hydrazide derivatives. wildlife-biodiversity.com

Table 2: Potential Pharmacological Targets for this compound Based on In Silico Screening of Related Compounds

| Therapeutic Area | Potential Protein Target | Function |

|---|---|---|

| Anticancer | AKT1, JUN, CASP3, CASP7 | Cell signaling, proliferation, apoptosis |

| Antimicrobial | DNA Gyrase, Penicillin-Binding Proteins | Bacterial DNA replication, cell wall synthesis |

| Anti-inflammatory | TNF-α, FGF, TGF-β | Inflammatory response, wound healing |

| Neuroprotective | Monoamine Oxidase (MAO-B) | Neurotransmitter metabolism |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. scielo.org.mxjmcs.org.mx These models are built on the principle that the activity of a substance is a function of its molecular structure. mdpi.com

Development of Predictive Models for Biological Activity

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is collected. ekb.eg For these compounds, various molecular descriptors are calculated. nih.gov Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the activity. nih.gov The predictive power of the model is assessed through internal and external validation techniques. ekb.eg

For hydrazide derivatives, QSAR models have been successfully developed to predict activities such as antimicrobial and antioxidant effects. researchgate.netekb.egbonvinlab.org These models can then be used to predict the activity of new or untested compounds like this compound and to guide the design of more potent analogs. nih.gov

Identification of Key Molecular Descriptors Influencing Activity

QSAR studies identify the key molecular descriptors that have the most significant impact on the biological activity of a series of compounds. These descriptors can be categorized as constitutional, topological, geometric, and electronic, among others.

For hydrazone and hydrazide derivatives, studies have shown that a combination of descriptors often governs their biological activity. researchgate.netmdpi.com

Table 3: Key Molecular Descriptors Influencing the Activity of Hydrazide/Hydrazone Derivatives from QSAR Studies

| Descriptor Type | Descriptor Example | Description |

|---|---|---|

| Topological | Molecular Connectivity Indices (e.g., 2χ) | Relates to molecular size, shape, and branching. researchgate.net |

| Topological | Kier's Alpha Shape Index (e.g., κα3) | Encodes information about molecular shape and flexibility. researchgate.net |

| Quantum Chemical | HOMO/LUMO Energy | Energy of the Highest Occupied/Lowest Unoccupied Molecular Orbital; relates to electron-donating/accepting ability. |

| Constitutional | Number of Hydrogen Bond Donors/Acceptors | Quantifies the potential for forming hydrogen bonds, crucial for receptor binding. mdpi.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures lipophilicity, which affects membrane permeability and distribution. |

For this compound, the high number of hydrogen bond donors and acceptors from its hydroxyl and hydrazide groups, along with its electronic properties derived from the phenolic ring, are expected to be critical descriptors for its biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time, offering insights that static models like docking cannot capture. thaiscience.info These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, ligand binding and unbinding events, and the stability of protein-ligand complexes. thaiscience.infonih.gov

For this compound, MD simulations would be invaluable for several reasons. Firstly, they can be used to analyze the compound's conformational flexibility in an aqueous environment, identifying the most stable three-dimensional structures. Secondly, when complexed with a potential target protein identified through docking, MD simulations can assess the stability of the binding pose over time. nih.govnih.gov Key parameters such as Root Mean Square Deviation (RMSD) of the ligand and protein backbone, Root Mean Square Fluctuation (RMSF) of individual residues, and the number of hydrogen bonds are monitored throughout the simulation. A stable RMSD for the ligand within the binding pocket suggests a stable interaction.

Furthermore, advanced MD techniques can be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. These simulations can also reveal the dynamic nature of the interactions, showing how water molecules mediate contacts and how the protein structure adapts to accommodate the ligand, a phenomenon known as induced fit.

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. Through quantum chemical calculations, it is possible to model the behavior of this compound, offering insights that complement experimental findings. These calculations are fundamental to understanding the molecule's intrinsic properties, predicting its behavior, and guiding further research.

Analysis of Electronic Structure and Reactivity

The electronic structure of a molecule dictates its reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to explore the electronic characteristics of organic compounds like this compound. nih.govrsc.org These calculations help in identifying the regions of a molecule that are likely to participate in chemical reactions.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. schrodinger.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller HOMO-LUMO gap suggests that less energy is required to excite an electron, indicating higher chemical reactivity. schrodinger.comwuxibiology.com

Another valuable tool for understanding reactivity is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, providing a visual guide to its electrophilic and nucleophilic regions. nih.gov Regions with negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, whereas regions with positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.netresearchgate.net For this compound, the oxygen atoms of the hydroxyl and carbonyl groups, along with the nitrogen atoms of the hydrazide moiety, are expected to be regions of high electron density and thus negative electrostatic potential.

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons. The phenolic ring and hydrazide group are the primary sites. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Indicates the ability to accept electrons. The carbonyl group and aromatic ring are potential sites. |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO orbitals. | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around the molecule. | Visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting interaction points. |

Prediction of Spectroscopic Properties

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. By simulating spectra computationally, researchers can assign experimental signals to specific atomic and molecular motions, aiding in structure elucidation and characterization. schrodinger.com

Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an experimental IR spectrum. github.io These calculations are typically performed after a geometry optimization to find the molecule's lowest energy structure. The vibrational frequencies are obtained by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). github.io The intensities of the IR bands depend on the change in the molecular dipole moment during the corresponding vibration. faccts.de For this compound, DFT calculations would predict characteristic vibrational modes for the O-H (hydroxyl), N-H (hydrazide), C=O (carbonyl), and aromatic C=C bonds, providing a theoretical spectrum that can be compared with experimental data for verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR spectra is another powerful application of computational chemistry. uu.nl By calculating the magnetic shielding around each nucleus (e.g., ¹H and ¹³C), the chemical shifts can be predicted. mdpi.com These predictions are highly sensitive to the molecular conformation. Therefore, accurate predictions often involve calculating the shifts for multiple low-energy conformations and then averaging them based on their Boltzmann population. schrodinger.com Advanced approaches, including machine learning models trained on vast databases of known structures and their spectra, are increasingly used to achieve high accuracy in chemical shift prediction. st-andrews.ac.ukarxiv.org For this compound, computational models can predict the chemical shifts for the distinct protons and carbons of the trihydroxy-substituted benzene (B151609) ring and the hydrazide group.

| Spectroscopic Technique | Predicted Parameters | Computational Method | Significance for this compound |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) and Intensities | DFT (e.g., B3LYP) frequency calculations on an optimized geometry. | Assigns experimental peaks to specific functional group vibrations (O-H, N-H, C=O, C=C, etc.), confirming the molecular structure. stfc.ac.uk |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shifts (ppm) for ¹H, ¹³C | DFT shielding calculations (e.g., GIAO method) or Machine Learning models. | Aids in the assignment of experimental NMR signals to specific atoms in the molecule, resolving complex spectra. st-andrews.ac.uk |

Future Directions and Translational Research Potential

Development of Novel Derivatives with Enhanced Potency and Selectivity

The core structure of 3,4,5-Trihydroxybenzhydrazide serves as a promising starting point for the synthesis of new derivatives with improved biological activity. The synthesis of derivatives often involves the condensation of the hydrazide with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide spectrum of pharmacological effects.